molecular formula C16H14O2 B13942582 6-(Benzyloxy)-2-methylbenzofuran CAS No. 94672-20-5

6-(Benzyloxy)-2-methylbenzofuran

Cat. No.: B13942582
CAS No.: 94672-20-5
M. Wt: 238.28 g/mol
InChI Key: CPFXVVBPEDEIIY-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-methylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The benzyloxy group at the 6-position and a methyl group at the 2-position of the benzofuran ring make this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-2-methylbenzofuran typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale benzylation and cyclization processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the benzyloxy group, converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxybenzofuran derivatives.

    Substitution: Various substituted benzofurans depending on the electrophile used.

Scientific Research Applications

6-(Benzyloxy)-2-methylbenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-methylbenzofuran in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 6-(Benzyloxy)-2-hydroxybenzofuran
  • 6-(Benzyloxy)-2-chlorobenzofuran
  • 6-(Benzyloxy)-2-nitrobenzofuran

Comparison: 6-(Benzyloxy)-2-methylbenzofuran is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

CAS No.

94672-20-5

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-methyl-6-phenylmethoxy-1-benzofuran

InChI

InChI=1S/C16H14O2/c1-12-9-14-7-8-15(10-16(14)18-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

CPFXVVBPEDEIIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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